N-methyl-1,3,4-oxadiazol-2-amine

Lipophilicity ADME Regioisomerism

N-Methyl-1,3,4-oxadiazol-2-amine (66074-33-7) is a 1,3,4-oxadiazole core building block that provides ~10× lower log D and higher aqueous solubility than 1,2,4-oxadiazole isomers, minimizing assay aggregation and false positives. It is a validated amide/ester bioisostere with improved metabolic stability and lower hERG inhibition. The exocyclic N-methylamine enables regioselective N-functionalization inaccessible with unsubstituted analogs. The 98% purity grade reduces impurity burden 1.6-fold vs. 95% grade, ensuring clean FBDD library screens. Ideal for fragment-based lead optimization and SAR exploration.

Molecular Formula C3H5N3O
Molecular Weight 99.093
CAS No. 66074-33-7
Cat. No. B2896865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,3,4-oxadiazol-2-amine
CAS66074-33-7
Molecular FormulaC3H5N3O
Molecular Weight99.093
Structural Identifiers
SMILESCNC1=NN=CO1
InChIInChI=1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6)
InChIKeyOFRJEBLQKJTZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-1,3,4-oxadiazol-2-amine (CAS 66074-33-7): The 1,3,4-Oxadiazole Bioisostere Building Block for MedChem SAR and Fragment-Based Lead Optimization


N-methyl-1,3,4-oxadiazol-2-amine (CAS 66074-33-7) is a five-membered aromatic heterocyclic building block belonging to the 1,3,4-oxadiazole class [1]. It is a nitrogen-rich small-molecule fragment (molecular formula C₃H₅N₃O, molecular weight 99.09 g/mol) . The 1,3,4-oxadiazole scaffold is a well-established amide and ester bioisostere [2] [3], with the 1,3,4-isomer specifically documented to exhibit lower lipophilicity, higher aqueous solubility, and favorable metabolic stability relative to alternative oxadiazole regioisomers [4].

Why 1,3,4-Oxadiazole Isomers Are Not Interchangeable with 1,2,4-Oxadiazoles in Lead Optimization Campaigns


In-class oxadiazole analogs cannot be substituted without introducing measurable variance in physicochemical and ADME properties that may derail a lead optimization program. Regioisomeric substitution from a 1,3,4-oxadiazole to a 1,2,4-oxadiazole alters log D by an order of magnitude (approximately one log unit) [1], as documented in direct isomer comparisons [2]. Further, 1,2,3-oxadiazoles are predicted to be unstable and cannot be isolated even under inert low-temperature matrix conditions [3]. Consequently, the 1,3,4-oxadiazole core in N-methyl-1,3,4-oxadiazol-2-amine offers a defined, reproducible, and therapeutically validated scaffold that other regioisomers do not provide. The N-methyl substitution on the exocyclic amine introduces a metabolically distinct handle—literature indicates that metabolism of N-methyl-oxadiazoles proceeds via hydroxylation of the N-methyl group [4], which distinguishes its in vivo fate from unsubstituted or C5-substituted 1,3,4-oxadiazol-2-amines.

N-methyl-1,3,4-oxadiazol-2-amine: Head-to-Head Comparator Evidence for Scientific Procurement Decisions


1,3,4-Oxadiazole Regioisomer Delivers ~10× Lower Lipophilicity vs. 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole core present in N-methyl-1,3,4-oxadiazol-2-amine exhibits significantly lower lipophilicity compared to its isomeric partner, the 1,2,4-oxadiazole. In virtually all documented cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower log D value (approximately 1 log unit difference) relative to the 1,2,4-isomer [1]. The difference is attributed to the distinct electron distribution and hydrogen-bonding capacity of the 1,3,4-oxadiazole ring system.

Lipophilicity ADME Regioisomerism

1,3,4-Oxadiazole Demonstrates Superior Metabolic Stability vs. 1,2,4-Oxadiazole Isomers in ADME Profiling

Comparative evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers reveals that the 1,3,4-isomer consistently demonstrates favorable metabolic stability. This difference is observed across multiple medicinal chemistry programs and is attributed to the distinct susceptibility of each regioisomer to oxidative metabolism [1] [2]. Additionally, the 1,3,4-oxadiazole core is an established bioisosteric replacement for metabolically labile amide and ester functionalities, with many analogs returning improved rat plasma stabilities [3].

Metabolic Stability ADME Drug Discovery

Exocyclic N-Methylamine Substitution Enables Regioselective Functionalization Not Accessible with Unsubstituted 2-Amino-1,3,4-oxadiazole

N-methyl-1,3,4-oxadiazol-2-amine (CAS 66074-33-7) differs from the unsubstituted 1,3,4-oxadiazol-2-amine (CAS 3775-60-8) by the presence of an N-methyl group on the exocyclic amine. This substitution provides a defined secondary amine handle for further derivatization (e.g., alkylation, acylation, or sulfonylation) while avoiding the synthetic ambiguity of the primary amine in CAS 3775-60-8. The N-methyl group also directs metabolic fate—literature shows N-methyl-oxadiazoles undergo initial hydroxylation at the N-methyl position [1]. This metabolic handle differs from the unsubstituted 2-amino analog, which lacks this predictable metabolic pathway.

Synthetic Accessibility Regioselectivity MedChem Synthesis

Vendor Purity Ranges from 95% to 98%—Procurement Source Directly Impacts Downstream Assay Reproducibility

Across commercial vendors, N-methyl-1,3,4-oxadiazol-2-amine is available at purities ranging from 95% (e.g., eMolecules AstaTech catalog AT18791 ) to 98% (e.g., Leyan product 1717355 ). The 3% purity differential represents a 1.6-fold difference in impurity burden (5% vs. 2% total impurities), which may significantly affect the reproducibility of sensitive biochemical assays, crystallography trials, or high-throughput screening campaigns.

Purity Vendor Comparison Quality Control

1,3,4-Oxadiazole Exhibits Significantly Lower hERG Inhibition Liability vs. 1,2,4-Oxadiazole Isomers

Comparative evaluation of oxadiazole regioisomers reveals significant differences in hERG channel inhibition, a critical cardiac safety liability parameter. The 1,3,4-oxadiazole isomers consistently demonstrate more favorable (lower) hERG inhibition profiles compared to their 1,2,4-oxadiazole counterparts [1]. This difference is attributed to the distinct electrostatic potential and three-dimensional geometry of the 1,3,4-oxadiazole ring system.

hERG Cardiotoxicity Safety Pharmacology

1,3,4-Oxadiazole Core Demonstrates Higher Aqueous Solubility Relative to 1,2,4-Oxadiazole Isomers

In multiple comparative studies, 1,3,4-oxadiazole isomers exhibit higher aqueous solubility than their 1,2,4-oxadiazole counterparts [1] [2]. This solubility advantage is a direct consequence of the lower lipophilicity (log D) of the 1,3,4-isomer and its enhanced capacity for hydrogen bonding with water. Improved aqueous solubility translates to better performance in biochemical assays and simplifies formulation development.

Aqueous Solubility ADME Formulation

Optimized Application Scenarios for N-methyl-1,3,4-oxadiazol-2-amine Based on Comparative Evidence


Fragment-Based Drug Discovery: A Metabolically Stable and Soluble Amide Bioisostere Fragment

N-methyl-1,3,4-oxadiazol-2-amine serves as an ideal fragment for FBDD libraries due to its 1,3,4-oxadiazole core, which confers approximately 10× lower lipophilicity (log D) and higher aqueous solubility relative to the 1,2,4-oxadiazole isomer [1]. The 1,3,4-oxadiazole scaffold is a validated bioisostere for metabolically labile amide and ester functionalities [2], with documented improvements in rat plasma stability [3]. The fragment's low molecular weight (99.09 g/mol) and nitrogen-rich composition support efficient fragment growing and merging strategies.

Lead Optimization of Amide-Containing Series with Metabolic Liability or hERG Concerns

When an amide-containing lead series exhibits metabolic instability or cardiotoxicity liability, N-methyl-1,3,4-oxadiazol-2-amine provides a strategic bioisosteric replacement building block. The 1,3,4-oxadiazole core has been shown to combine high target potency with selectivity and desirable in vitro ADME properties [1], while demonstrating significantly lower hERG inhibition compared to the 1,2,4-oxadiazole isomer [2]. The exocyclic N-methylamine provides a functional handle for further SAR exploration.

Parallel Library Synthesis: N-Methyl Handle for Regioselective Diversification

The secondary amine moiety in N-methyl-1,3,4-oxadiazol-2-amine enables regioselective functionalization (e.g., N-alkylation, N-acylation, or sulfonylation) that is not achievable with the unsubstituted 2-amino analog (CAS 3775-60-8). Researchers can access the 98% purity grade (Leyan product 1717355) [1], which reduces impurity burden by 1.6-fold relative to the 95% grade [2], minimizing the need for pre-synthesis purification and improving library quality control. The predictable metabolic hydroxylation at the N-methyl position [3] provides a defined metabolic soft spot that can be engineered during lead optimization.

High-Throughput Screening: Reduced Assay Interference from Lower Lipophilicity and Higher Solubility

The 1,3,4-oxadiazole core present in this compound offers approximately one order of magnitude lower log D and correspondingly higher aqueous solubility compared to 1,2,4-oxadiazole analogs [1] [2]. This property profile reduces the likelihood of compound aggregation and non-specific protein binding in HTS assays, leading to cleaner primary screening data and fewer false-positive hits. Procurement of the 98% purity grade [3] further minimizes the risk of impurity-driven assay interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.